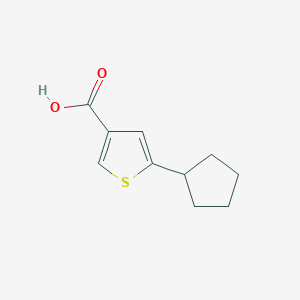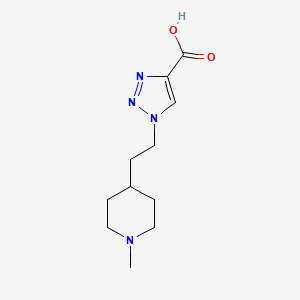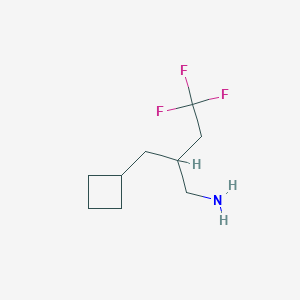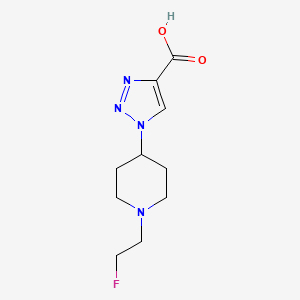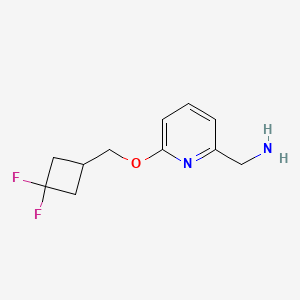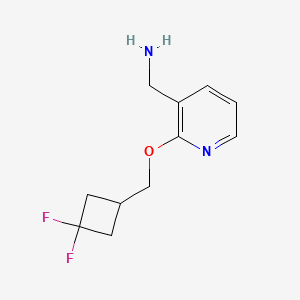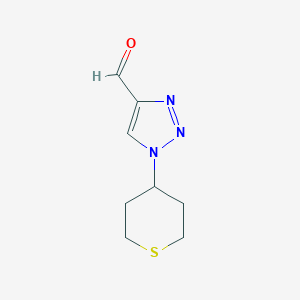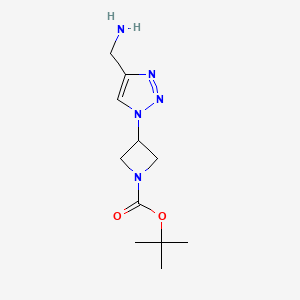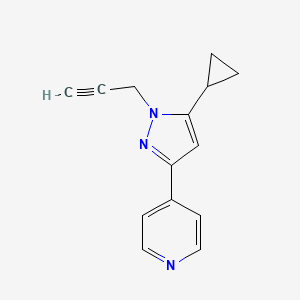
4-(5-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine
Vue d'ensemble
Description
4-(5-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine, commonly referred to as 5CPP, is a heterocyclic compound that has been studied extensively for its potential applications in the fields of synthetic organic chemistry, drug development, and biochemistry. 5CPP is a cyclopropylpyridine derivative that has been found to possess unique properties that make it an attractive option for a variety of scientific and research applications.
Applications De Recherche Scientifique
5CPP has been studied extensively for its potential applications in the fields of synthetic organic chemistry, drug development, and biochemistry. In synthetic organic chemistry, 5CPP has been used as a starting material for the synthesis of a variety of compounds, including heterocyclic compounds, dyes, and pharmaceuticals. In drug development, 5CPP has been studied for its potential as a therapeutic agent for a variety of diseases, including cancer, diabetes, and Alzheimer’s disease. In biochemistry, 5CPP has been used to study the structure and function of proteins and enzymes, as well as to study the biochemical and physiological effects of various drugs.
Mécanisme D'action
The mechanism of action of 5CPP is not yet fully understood. However, it is believed that 5CPP acts as an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2) and cyclooxygenase-1 (COX-1). In addition, 5CPP has been found to inhibit the formation of reactive oxygen species (ROS) and to reduce the expression of inflammatory cytokines.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5CPP have been studied extensively in both in vitro and in vivo systems. In vitro studies have shown that 5CPP can inhibit the formation of ROS, reduce the expression of inflammatory cytokines, and inhibit the activity of several enzymes, including COX-2 and COX-1. In vivo studies have shown that 5CPP can reduce inflammation and pain, and may have potential therapeutic applications in the treatment of cancer, diabetes, and Alzheimer’s disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5CPP for laboratory experiments include its low cost, availability, and ease of synthesis. In addition, 5CPP is highly soluble in water, making it suitable for a variety of biochemical and physiological studies. However, there are also some limitations to using 5CPP for laboratory experiments. For example, its solubility in organic solvents is limited, and it is not stable in acidic or basic solutions.
Orientations Futures
The potential future directions for 5CPP research include further investigation of its mechanism of action, its potential therapeutic applications, and its potential side effects. In addition, further research is needed to develop more efficient and cost-effective synthesis methods for 5CPP and its derivatives. Finally, further studies are needed to explore the potential of 5CPP as a tool for drug delivery, as well as its potential applications in the fields of biotechnology and nanotechnology.
Propriétés
IUPAC Name |
4-(5-cyclopropyl-1-prop-2-ynylpyrazol-3-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-2-9-17-14(12-3-4-12)10-13(16-17)11-5-7-15-8-6-11/h1,5-8,10,12H,3-4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBMONZLKVBGGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=CC(=N1)C2=CC=NC=C2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



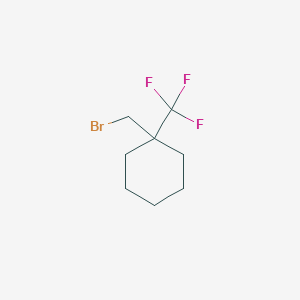
![2-((6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)oxy)acetic acid](/img/structure/B1481946.png)

